molecular formula C18H23F3N2O3 B2923968 2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2320819-63-2

2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2923968
CAS No.: 2320819-63-2
M. Wt: 372.388
InChI Key: USHWMGXIRYYKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the coupling of the piperidine derivative with the pyridine ring under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-{[1-(Oxane-2-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

oxan-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c19-18(20,21)15-5-3-6-16(22-15)26-12-13-7-9-23(10-8-13)17(24)14-4-1-2-11-25-14/h3,5-6,13-14H,1-2,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWMGXIRYYKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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